![molecular formula C13H20N2O B2712002 1-[1-(2-Methoxyphenyl)ethyl]piperazine CAS No. 517855-83-3](/img/structure/B2712002.png)
1-[1-(2-Methoxyphenyl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[1-(2-Methoxyphenyl)ethyl]piperazine” is a derivative of piperazine . It is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Chemical Reactions Analysis
“1-[1-(2-Methoxyphenyl)ethyl]piperazine” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[1-(2-Methoxyphenyl)ethyl]piperazine” include a refractive index of n20/D 1.575 (lit.), boiling point of 130-133 °C/0.1 mmHg (lit.), melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of 1-[1-(2-Methoxyphenyl)ethyl]piperazine, focusing on six unique applications:
Pharmaceutical Development
1-[1-(2-Methoxyphenyl)ethyl]piperazine is widely studied for its potential use in pharmaceutical development. It serves as a structural component in the synthesis of various drugs, particularly those targeting the central nervous system. Its ability to interact with serotonin and dopamine receptors makes it a valuable candidate for developing treatments for psychiatric and neurological disorders .
Neurotransmitter Research
This compound is used in research focused on neurotransmitter systems, especially serotonin and dopamine pathways. By acting as an agonist or antagonist at these receptors, it helps in understanding the mechanisms underlying mood regulation, cognition, and behavior. This research is crucial for developing new therapies for mental health conditions such as depression, anxiety, and schizophrenia .
Chemical Synthesis
1-[1-(2-Methoxyphenyl)ethyl]piperazine is employed in various chemical synthesis processes. It is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions and to prepare cyclic amine substituted Tröger’s base derivatives. These reactions are important for creating complex organic molecules used in medicinal chemistry and material science .
Biological Assays
In biological assays, this compound is used to study receptor binding and activity. Its interactions with different receptors can be quantified to understand its pharmacological profile. This information is valuable for drug discovery and development, as it helps in identifying potential therapeutic targets and optimizing drug candidates .
Toxicology Studies
Toxicology studies utilize 1-[1-(2-Methoxyphenyl)ethyl]piperazine to assess its safety profile. These studies involve evaluating its effects on various biological systems and determining its potential toxicity. Understanding the toxicological properties of this compound is essential for ensuring the safety of new drugs and chemicals derived from it .
Material Science
In material science, this compound is explored for its potential applications in creating new materials with specific properties. Its unique chemical structure allows it to be used in the synthesis of polymers and other advanced materials. These materials can have applications in various industries, including electronics, coatings, and nanotechnology .
properties
IUPAC Name |
1-[1-(2-methoxyphenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYBWJSKOWKSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)ethyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

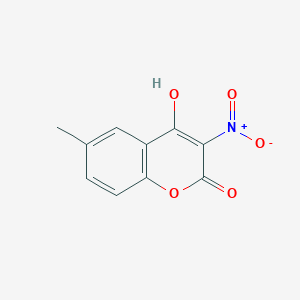




![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)
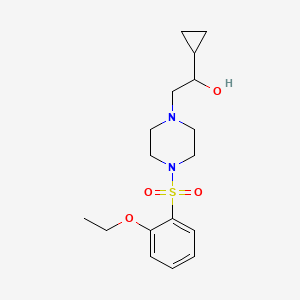
![4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2711930.png)
![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)
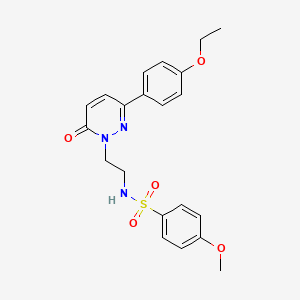
![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)
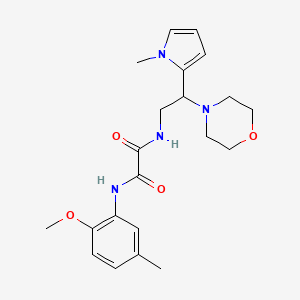
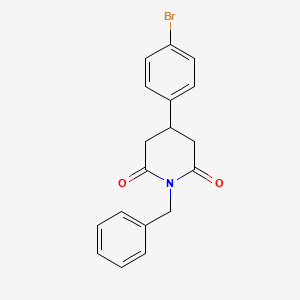
![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)